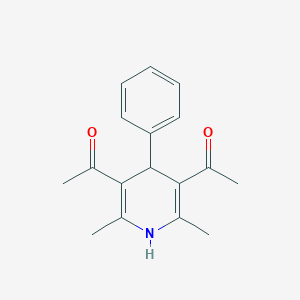
2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- includes a dihydropyridine ring substituted with phenyl, methyl, and acetyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is obtained after purification by recrystallization .
Industrial Production Methods: In industrial settings, the production of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
化学反応の分析
Types of Reactions: 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines.
科学的研究の応用
2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker and other pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- involves its interaction with calcium channels in biological systems. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .
類似化合物との比較
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Nitrendipine: Known for its vasodilatory effects.
Uniqueness: 2,6-Lutidine, 3,5-diacetyl-1,4-dihydro-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its acetyl groups and phenyl ring contribute to its lipophilicity and binding affinity to calcium channels, differentiating it from other dihydropyridines .
特性
CAS番号 |
20970-67-6 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
1-(5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-10-15(12(3)19)17(14-8-6-5-7-9-14)16(13(4)20)11(2)18-10/h5-9,17-18H,1-4H3 |
InChIキー |
GAJJRTVBAXALLD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
Key on ui other cas no. |
20970-67-6 |
溶解性 |
35.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















